Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
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Description
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as MBMDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MBMDP is a purine derivative that possesses a sulfur-containing functional group, making it an interesting candidate for drug development. In
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Antimicrobial Activity
Research into compounds with structures akin to Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate has shown potential antimicrobial properties. For instance, novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffolds have demonstrated potent and selective activities against Helicobacter pylori, a gastric pathogen, showcasing the role of sulfanylacetate derivatives in developing new antimicrobial agents (Carcanague et al., 2002).
Enantioselective Synthesis
The use of sulfides, including structures similar to Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, in enantioselective epoxidation has been explored. This involves employing D-(+)-camphor-derived sulfides for the synthesis of enantiomerically enriched oxiranes, highlighting the application of sulfanylacetate derivatives in asymmetric synthesis to achieve opposite asymmetric induction (Li et al., 1996).
Chemical Reactivity and Applications
Heterocyclic Compound Synthesis
The synthesis of novel 1,2,4-triazole derivatives has been investigated, demonstrating the versatility of sulfanylacetate and related structures in creating biologically active compounds. These synthesized compounds exhibit antibacterial and antifungal activities, underscoring their significance in developing new therapeutics (Mange et al., 2013).
Bioactive Molecule Development
The exploration of bioactive molecules based on phenylthiourea and acetophenone derivatives, incorporating sulfur and nitrogen, emphasizes the role of sulfanylacetate derivatives in drug discovery. Such compounds have shown antioxidant effects and potential in creating new medications (Farzaliyev et al., 2020).
properties
IUPAC Name |
methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-19-13-12(14(22)18-15(19)23)20(8-10-6-4-3-5-7-10)16(17-13)25-9-11(21)24-2/h3-7H,8-9H2,1-2H3,(H,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYSSUFQECILFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
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